![molecular formula C14H18O2 B14205740 3-[(4-Ethenylphenoxy)methyl]-3-ethyloxetane CAS No. 831223-24-6](/img/structure/B14205740.png)
3-[(4-Ethenylphenoxy)methyl]-3-ethyloxetane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-Ethenylphenoxy)methyl]-3-ethyloxetane is an organic compound with the molecular formula C13H16O2. It is a colorless liquid with a faint, ether-like odor. This compound is used as an intermediate in the synthesis of various organic compounds and polymers. It is particularly valuable in the production of adhesives, coatings, and resins.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-[(4-Ethenylphenoxy)methyl]-3-ethyloxetane can be synthesized through the reaction of 4-ethenylphenol with ethylene oxide. The reaction is typically carried out under alkaline conditions, where 4-ethenylphenol is heated with an excess of ethylene oxide to yield the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the use of large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process includes the use of catalysts and precise temperature control to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 3-[(4-Ethenylphenoxy)methyl]-3-ethyloxetane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where the ethenyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
3-[(4-Ethenylphenoxy)methyl]-3-ethyloxetane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the development of bio-compatible materials and drug delivery systems.
Medicine: It is explored for its potential use in creating medical adhesives and coatings for implants.
Industry: The compound is used in the production of high-performance adhesives, coatings, and resins.
Mecanismo De Acción
The mechanism of action of 3-[(4-Ethenylphenoxy)methyl]-3-ethyloxetane involves its ability to undergo polymerization and cross-linking reactions. These reactions are facilitated by the presence of the ethenyl group, which can form covalent bonds with other molecules. The compound’s molecular targets include various functional groups in polymers and biological molecules, allowing it to modify their properties and enhance their performance.
Comparación Con Compuestos Similares
4-Ethenylphenylglycidyl ether: This compound is similar in structure but contains an epoxide group instead of an oxetane ring.
4-Vinylphenylglycidyl ether: Another similar compound with a vinyl group and an epoxide ring.
Uniqueness: 3-[(4-Ethenylphenoxy)methyl]-3-ethyloxetane is unique due to its oxetane ring, which imparts different reactivity and properties compared to similar compounds with epoxide rings. This uniqueness makes it valuable in specific applications where the oxetane ring’s properties are advantageous .
Propiedades
Número CAS |
831223-24-6 |
|---|---|
Fórmula molecular |
C14H18O2 |
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
3-[(4-ethenylphenoxy)methyl]-3-ethyloxetane |
InChI |
InChI=1S/C14H18O2/c1-3-12-5-7-13(8-6-12)16-11-14(4-2)9-15-10-14/h3,5-8H,1,4,9-11H2,2H3 |
Clave InChI |
NAJFTNKQAAGJQH-UHFFFAOYSA-N |
SMILES canónico |
CCC1(COC1)COC2=CC=C(C=C2)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-5-[(2-methoxyethoxy)methyl]phenol](/img/structure/B14205662.png)

![Pyrrolidine, 3-(3,4-dimethoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14205675.png)
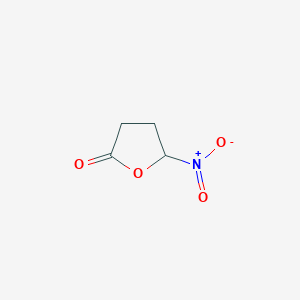
![2-Piperidineacetamide, N-[(1R)-6-[[(1,1-dimethylethyl)amino]methyl]-1,2,3,4-tetrahydro-1-naphthalenyl]-1-[[3-(trifluoromethyl)phenyl]sulfonyl]-, (2S)-](/img/structure/B14205693.png)
![3-[(2R)-2-Aminopropyl]-1H-indol-7-yl propane-2-sulfonate](/img/structure/B14205695.png)

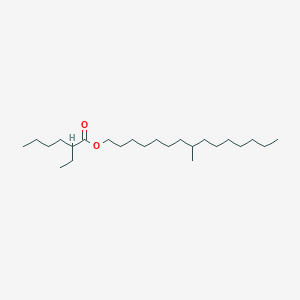
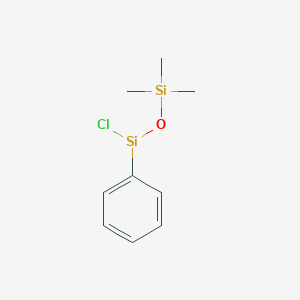
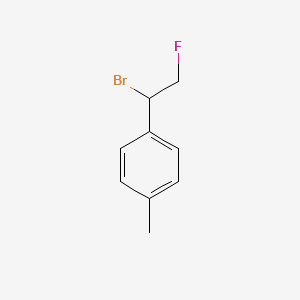
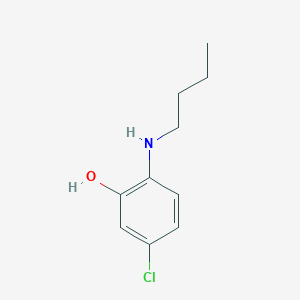
methanone](/img/structure/B14205727.png)
![Pyrrolo[1,2-a]pyrazin-4(3H)-one](/img/structure/B14205739.png)
methanone](/img/structure/B14205748.png)
